REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]2[C:20](=O)[CH2:19][C:17](=O)[NH:16][C:14]2=[O:15])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:17]1[CH:19]=[C:20]2[C:6]3[C:5]([CH2:11][CH2:12][N:13]2[C:14](=[O:15])[N:16]=1)=[CH:4][C:3]([O:2][CH3:1])=[C:8]([O:9][CH3:10])[CH:7]=3
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Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1OC)CCN1C(=O)NC(=O)CC1=O
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is refluxed for 2.5 hours at 100°-110° C
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Duration
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2.5 h
|
Type
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DISTILLATION
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Details
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The excess of phosphorus oxychloride is distilled
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Type
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ADDITION
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Details
|
The residue is poured
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Type
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CUSTOM
|
Details
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onto crushed ice
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Type
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CUSTOM
|
Details
|
A yellow gummy precipitate is separated
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Type
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EXTRACTION
|
Details
|
extracted with chloroform
|
Type
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WASH
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Details
|
The extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by passage over a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(N2C(C3=CC(=C(C=C3CC2)OC)OC)=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |